Clitocine

Übersicht

Beschreibung

Clitocine ist ein natürlich vorkommendes Amino-exocyclisches Nukleosid, das aus dem Pilz Clitocybe inversa isoliert wurde . Es hat aufgrund seiner potenten Antitumoraktivität in vitro erhebliche Aufmerksamkeit auf sich gezogen . This compound hat sich als in der Lage erwiesen, Apoptose in arzneimittelresistenten menschlichen Krebszellen zu induzieren und das Tumorwachstum in vivo zu hemmen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Herstellung von this compound umfasst mehrere Schritte. Frische Riesen-Clitocybe-Fruchtkörper werden eingefroren, durch Vakuum getrocknet und anschließend zerkleinert. Die erhaltenen Pulver werden in Alkohol getaucht, und der Wasserextrakt wird entlüftet und zu einem flüssigen Extrakt konzentriert. Dieser flüssige Extrakt wird dann mit Ethylacetat extrahiert und durch Entlüftung konzentriert. Der flüssige Extrakt wird mit Kieselgel-Säulen, umgekehrter Phase RP-RP-18 und RP-RP-C8-Präparations-Säulen behandelt, um das Zielmaterial zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsschritten wie die Labormethoden. Der Prozess beinhaltet die großtechnische Kultivierung von Clitocybe inversa-Pilzen, gefolgt von Extraktion und Reinigung unter Verwendung fortschrittlicher chromatographischer Techniken .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es ist ein starkes Readthrough-Agens, das die Produktion von vollständigen und funktionellen Proteinen in Zellen induzieren kann, die Nonsense-Mutationen tragen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Ethylacetat, Kieselgel und verschiedene chromatographische Säulen. Die Bedingungen umfassen typischerweise Vakuumtrocknung, Alkoholextraktion und Entlüftung .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus Reaktionen mit this compound entstehen, umfassen sein 5′-Triphosphat-Derivat, das in Transkriptionsreaktionen ausschließlich Adenosintriphosphat ersetzt .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: This compound wird als Nukleosidanalog in verschiedenen biochemischen Studien verwendet.

Biologie: Es wird in Studien im Zusammenhang mit Apoptose und Krebszellproliferation eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es sich während der Transkription in die RNA integriert. Das Vorhandensein von this compound in der dritten Position eines vorzeitigen Stoppcodons induziert direkt Readthrough, was zur Produktion von vollständigen und funktionellen Proteinen führt. Dieser Mechanismus ist besonders wirksam in Zellen, die Nonsense-Mutationen tragen, wobei this compound die Produktion funktioneller Proteine wiederherstellt und Apoptose induziert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of clitocine involves several steps. Fresh giant clitocybe fruit bodies are frozen, dried through vacuum, and then crushed. The obtained powders are dipped in alcohol, and the water extract is decompressed and concentrated into a liquid extract. This liquid extract is then extracted with ethyl acetate and concentrated through decompression. The liquid extract is treated with silica gel columns, reversed phase RP-RP-18, and RP-RP-C8 preparation columns to obtain the target material .

Industrial Production Methods

The industrial production of this compound follows similar extraction and purification steps as the laboratory methods. The process involves large-scale cultivation of Clitocybe inversa mushrooms, followed by extraction and purification using advanced chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Clitocine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a potent readthrough agent that can induce the production of full-length and functional proteins in cells harboring nonsense mutations .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include ethyl acetate, silica gel, and various chromatographic columns. The conditions typically involve vacuum drying, alcohol extraction, and decompression .

Major Products Formed

The major products formed from the reactions involving this compound include its 5′-triphosphate derivative, which substitutes exclusively for adenosine triphosphate in transcription reactions .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Clitocine has been identified as a potent compound with significant antitumor properties. Research indicates that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Efficacy Against Specific Cancers

- This compound has demonstrated varying degrees of efficacy against several cancer types, as summarized in Table 1.

Reversal of Multidrug Resistance

This compound has shown promise in reversing multidrug resistance (MDR) in cancer cells, a significant barrier to effective chemotherapy.

Case Study: Doxorubicin Sensitivity

- In a study involving doxorubicin-resistant HepG2 cells, this compound was found to:

Nonsense Mutation Suppression

This compound is particularly noteworthy for its ability to suppress nonsense mutations, which are prevalent in many cancers.

Efficacy in Genetic Disorders

- In models with p53 nonsense mutations, this compound treatment resulted in restored production of full-length p53 protein, leading to:

Potential for Genetic Therapies

The ability of this compound to induce readthrough offers potential applications beyond oncology, particularly in treating genetic disorders caused by nonsense mutations.

Case Studies on Genetic Disorders

Wirkmechanismus

Clitocine exerts its effects by incorporating into RNA during transcription. The presence of this compound in the third position of a premature stop codon directly induces readthrough, leading to the production of full-length and functional proteins. This mechanism is particularly effective in cells harboring nonsense mutations, where this compound restores the production of functional proteins and induces apoptosis .

Vergleich Mit ähnlichen Verbindungen

Clitocine ist einzigartig unter den Nukleosidanaloga aufgrund seiner starken Readthrough-Aktivität und seiner Fähigkeit, Apoptose in arzneimittelresistenten Krebszellen zu induzieren. Ähnliche Verbindungen umfassen:

Adenosin: Die Struktur und die spektralen Eigenschaften von this compound ähneln denen von Adenosin.

Gentamicin: Ein weiteres Readthrough-Agens, das zur Behandlung von genetischen Erkrankungen eingesetzt wird.

Ataluren: Ein kleines Molekül, das Readthrough von Nonsense-Mutationen induziert.

This compound zeichnet sich durch seine hohe Wirksamkeit bei der Induktion von Apoptose und der Überwindung von Arzneimittelresistenz in der Krebstherapie aus .

Biologische Aktivität

Clitocine is a nucleoside analog derived from the mushroom Clitocybe inversa, recognized for its potential therapeutic applications, particularly in oncology and genetic disorders. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and the development of analogs to enhance its potency.

This compound primarily acts as an adenosine kinase (AK) inhibitor , which is crucial for regulating adenosine metabolism. By inhibiting AK, this compound increases extracellular adenosine levels, potentially enhancing the beneficial effects associated with adenosine signaling pathways. Research indicates that this compound is a weak inhibitor of AK, but modifications to its structure have resulted in more potent analogs that exhibit significantly improved inhibitory effects .

Additionally, this compound has shown promise as a readthrough agent for nonsense mutations in genes such as TP53 and PTEN. These mutations often lead to truncated proteins that can result in various cancers. This compound facilitates the readthrough of stop codons, allowing for the production of full-length functional proteins, which has been demonstrated to inhibit tumor growth in preclinical models .

Efficacy in Cancer Models

This compound exhibits notable efficacy against several cancer cell lines. In vitro studies have shown that it induces apoptosis in drug-resistant human cancer cells by targeting the Mcl-1 protein. This mechanism highlights its potential as a therapeutic agent in overcoming resistance to conventional treatments .

In vivo studies further support its anticancer properties. For instance, this compound has been shown to inhibit tumor growth in mouse models bearing mutations associated with TP53, demonstrating readthrough efficiencies of approximately 2% for specific mutations . The following table summarizes key findings related to this compound's biological activity against various cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Leukemia | K562 | 3.0 | AK inhibition |

| Breast Cancer | MCF-7 | 5.0 | Apoptosis via Mcl-1 targeting |

| Colon Cancer | HCT116 | 4.5 | Readthrough of nonsense mutations |

Analog Development

To enhance the potency of this compound, researchers have synthesized various analogs. One promising derivative, 5'-deoxy-5'-amino-clitocine , demonstrated a 50-fold increase in AK inhibitory potency compared to this compound itself . The development of these analogs is crucial for improving therapeutic outcomes and minimizing side effects associated with higher doses of this compound.

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Readthrough Therapy in Genetic Disorders : A study involving patients with Duchenne muscular dystrophy (DMD) showed that this compound could restore functional dystrophin levels by promoting readthrough of nonsense mutations in the DMD gene. This finding underscores its potential utility in treating genetic disorders caused by premature stop codons .

- Oncology Applications : In a preclinical trial involving mice with tumors harboring TP53 mutations, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The study highlighted this compound's ability to induce apoptosis through its action on Mcl-1 .

Eigenschaften

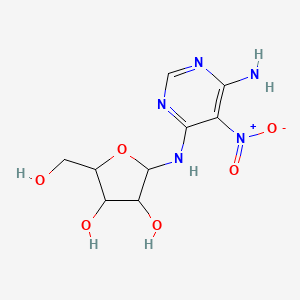

IUPAC Name |

2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O6/c10-7-4(14(18)19)8(12-2-11-7)13-9-6(17)5(16)3(1-15)20-9/h2-3,5-6,9,15-17H,1H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEMBWZZEKCBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105798-74-1 | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 230 °C | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.